molecular formula C3H5N3S B2982889 N-methyl-1,2,4-thiadiazol-5-amine CAS No. 100703-97-7

N-methyl-1,2,4-thiadiazol-5-amine

Cat. No.: B2982889
CAS No.: 100703-97-7
M. Wt: 115.15
InChI Key: FIOGTEHETWKJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. The presence of the thiadiazole ring imparts unique characteristics to the compound, making it valuable in various scientific and industrial applications.

Safety and Hazards

The safety information for “N-methyl-1,2,4-thiadiazol-5-amine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

“N-methyl-1,2,4-thiadiazol-5-amine” and its derivatives have shown promising results in various fields of medicinal chemistry, including as potential antibacterials against ESKAPE pathogen strains . Therefore, these compounds could be a promising starting point for further antimicrobial drug development .

Mechanism of Action

Target of Action

N-methyl-1,2,4-thiadiazol-5-amine primarily targets neurons in the brain . The essential features of this moiety responsible for anticonvulsant activity include an electron-donor group, a hydrophobic aryl ring, a distal hydrophobic site, and a hydrogen bonding domain .

Mode of Action

The compound interacts with its neuronal targets by preventing neurons from firing in the brain . This is achieved by releasing chloride ions due to the GABAA pathway . Furthermore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

The compound affects the GABAA pathway, which is crucial for the regulation of neuronal excitability . It also impacts the DNA replication process, thereby affecting the proliferation of cells .

Pharmacokinetics

The incorporation of an aromatic substituent at the 2nd position of the 1,3,4-thiadiazol ring imparts lipophilicity, a critical attribute facilitating passage through biological membranes to reach the target site .

Result of Action

The molecular and cellular effects of this compound’s action include the prevention of neuronal firing in the brain, leading to anticonvulsant effects . Additionally, it disrupts DNA replication processes, inhibiting the proliferation of bacterial and cancer cells .

Action Environment

The compound’s lipophilicity, conferred by the aromatic substituent at the 2nd position of the 1,3,4-thiadiazol ring, may influence its distribution and accumulation in different tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-1,2,4-thiadiazol-5-amine can be synthesized through several methods. One common approach involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . Another method includes the reaction of hydrazonoyl chloride derivatives with triethylamine in acetonitrile . These reactions typically occur under mild conditions and yield the desired thiadiazole derivatives efficiently.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of N-alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1,2,4-thiadiazol-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its N-methyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-methyl-1,2,4-thiadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c1-4-3-5-2-6-7-3/h2H,1H3,(H,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOGTEHETWKJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.